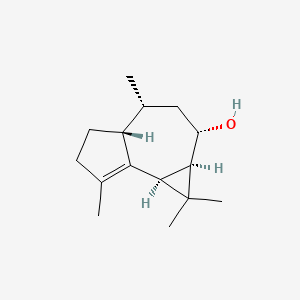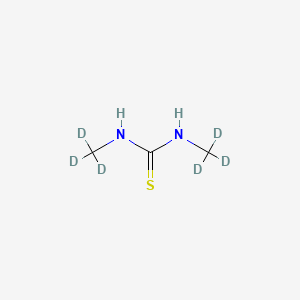![molecular formula C23H24ClNO5 B589412 2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride CAS No. 1323255-72-6](/img/structure/B589412.png)
2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride (Mixture of Diastereomers) is a synthetic compound used primarily in scientific research. It is a labeled version of Droxidopa, which is a precursor to norepinephrine, a neurotransmitter involved in various physiological processes. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed metabolic and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride involves multiple steps, starting from the appropriate labeled precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using benzyl groups.
Introduction of Isotopes: Carbon-13 and nitrogen-15 isotopes are introduced through specific labeled reagents.
Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent addition.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Ensuring the final product meets stringent quality standards through various analytical techniques like NMR, HPLC, and LC-MS.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the parent amine.
Scientific Research Applications
3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Droxidopa.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride involves its conversion to norepinephrine in the body. The labeled isotopes allow researchers to track this conversion and study the molecular targets and pathways involved. The primary molecular target is the enzyme aromatic L-amino acid decarboxylase, which catalyzes the conversion of Droxidopa to norepinephrine.
Comparison with Similar Compounds
Similar Compounds
Droxidopa: The parent compound without isotopic labeling.
L-threo-3,4-Dihydroxyphenylserine: Another precursor to norepinephrine.
3,4-Di-O-benzyl DL-threo-Droxidopa: A similar compound without isotopic labeling.
Uniqueness
The uniqueness of 3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride lies in its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in both basic and applied research, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/i21+1,23+1,24+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-XTQQHKSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C([13CH]([13C](=O)O)[15NH2])O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)










